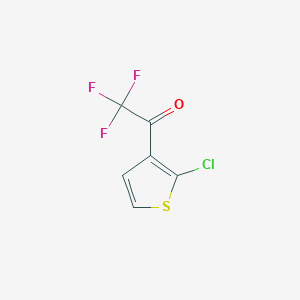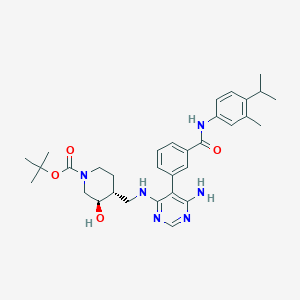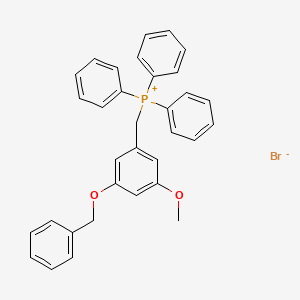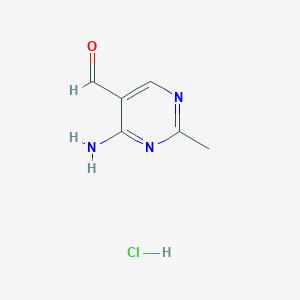
1-(4-Ethylphenyl)-2,2-dihydroxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylphenyl)-2,2-dihydroxyethanone is an organic compound with the molecular formula C10H12O3 It is a derivative of ethanone, where the phenyl group is substituted with an ethyl group at the para position and two hydroxyl groups at the alpha carbon
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Ethylphenyl)-2,2-dihydroxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylphenol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds as follows:
[ \text{4-Ethylphenol} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(4-Ethylphenyl)-2-chloroethanone} ]
The resulting 1-(4-Ethylphenyl)-2-chloroethanone is then hydrolyzed under basic conditions to yield this compound:
[ \text{1-(4-Ethylphenyl)-2-chloroethanone} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydrolysis. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in reactors designed for efficient mixing and heat transfer.
化学反应分析
Types of Reactions
1-(4-Ethylphenyl)-2,2-dihydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: 4-Ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: 1-(4-Ethylphenyl)-2,2-dihydroxyethanol.
Substitution: 1-(4-Ethylphenyl)-2,2-dihaloethanone.
科学研究应用
1-(4-Ethylphenyl)-2,2-dihydroxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Ethylphenyl)-2,2-dihydroxyethanone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
1-(4-Methylphenyl)-2,2-dihydroxyethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Chlorophenyl)-2,2-dihydroxyethanone: Contains a chlorine atom at the para position.
1-(4-Methoxyphenyl)-2,2-dihydroxyethanone: Features a methoxy group at the para position.
Uniqueness
1-(4-Ethylphenyl)-2,2-dihydroxyethanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
1-(4-ethylphenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C10H12O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,10,12-13H,2H2,1H3 |
InChI 键 |
NXKKOTOAKVTNIN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





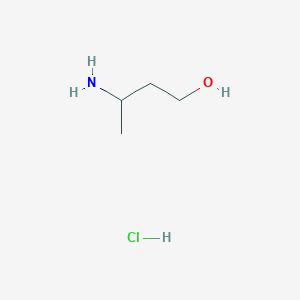
![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)

